

Methyl 2,4-dioxopiperidine-3-carboxylate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,4-dioxopiperidine-3-carboxylate

Cat. No.: B057197

[Get Quote](#)

Introduction

Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its core structure, the piperidine ring, is a ubiquitous scaffold found in numerous pharmaceuticals and biologically active natural products.^[1] The presence of two carbonyl groups and a methyl carboxylate moiety provides a rich chemical handle for synthetic modifications, making it a valuable building block for the creation of diverse molecular libraries. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **Methyl 2,4-dioxopiperidine-3-carboxylate**, compiled to assist researchers in its synthesis and utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **Methyl 2,4-dioxopiperidine-3-carboxylate** are summarized below. These data are essential for its identification, purification, and handling in a laboratory setting.

Molecular Identity

The compound is systematically named **Methyl 2,4-dioxopiperidine-3-carboxylate**. It is also referenced by its Chemical Abstracts Service (CAS) number, 74730-43-1.^[2]

Molecular Formula and Weight

The molecular formula of the compound is $C_7H_9NO_4$.^[3] Its monoisotopic mass is 171.05316 Da.^[3]

Table 1: Physicochemical Properties of **Methyl 2,4-dioxopiperidine-3-carboxylate**

Property	Value	Source
Molecular Formula	$C_7H_9NO_4$	[3]
Monoisotopic Mass	171.05316 Da	[3]
CAS Number	74730-43-1	[2]
Predicted XlogP	-0.7	[3]
Appearance	Light brown to brown solid	[2]
Storage	Store at room temperature	[2]

Structural Representation

The two-dimensional structure of **Methyl 2,4-dioxopiperidine-3-carboxylate** reveals the key functional groups that dictate its chemical reactivity and potential for biological interactions.

Caption: 2D structure of **Methyl 2,4-dioxopiperidine-3-carboxylate**.

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of **Methyl 2,4-dioxopiperidine-3-carboxylate** is not readily available in the reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles for the formation of piperidine rings. One common and effective method for constructing the 4-piperidone core is the Dieckmann condensation.^[4]

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve a Dieckmann condensation of a diester precursor, which in turn could be synthesized from a Michael addition.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for **Methyl 2,4-dioxopiperidine-3-carboxylate**.

Conceptual Synthesis Protocol

The following outlines a conceptual, step-by-step methodology. Note: This is a proposed pathway and would require experimental optimization and validation.

- Michael Addition: The synthesis would likely commence with a Michael addition of a methyl aminoacetate derivative to methyl acrylate. The choice of the nitrogen protecting group on the aminoacetate is crucial to prevent side reactions and would need to be readily removable in a subsequent step.
- Cyclization (Dieckmann Condensation): The resulting acyclic diester would then be subjected to a base-mediated intramolecular Dieckmann condensation to form the six-membered piperidine ring. Common bases for this transformation include sodium ethoxide or sodium hydride.
- Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation would be a β -keto ester. Depending on the reaction conditions and work-up, hydrolysis and decarboxylation might occur. Careful control of the reaction conditions would be necessary to retain the desired carboxylate group.
- Deprotection and Final Modification: If a protecting group was used on the nitrogen atom, a final deprotection step would be required to yield the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.^[1] While specific biological studies on **Methyl 2,4-dioxopiperidine-3-carboxylate** are not extensively documented, the structural

motifs present in the molecule suggest its potential as a valuable intermediate for the synthesis of novel therapeutic agents.

A Versatile Building Block

The presence of two carbonyl groups and an ester provides multiple points for chemical diversification. This allows for the systematic exploration of the chemical space around the piperidine core to develop structure-activity relationships (SAR) for various biological targets. The 2,4-dioxopiperidine moiety, in particular, is found in compounds with diverse biological activities.

Potential Therapeutic Areas

Derivatives of piperidine and related heterocyclic structures have been investigated for a multitude of therapeutic applications, including:

- **Anticancer Agents:** The piperidone structure is a component of compounds that have shown cytotoxic effects against various cancer cell lines.[\[5\]](#)
- **Analgesics:** The piperidine ring is a core component of many potent analgesic drugs.[\[6\]](#)
- **Antidepressants:** Certain piperidine derivatives have shown potential as antidepressant agents.
- **Anti-inflammatory Agents:** The piperidine nucleus is present in compounds with anti-inflammatory properties.

The functional groups on **Methyl 2,4-dioxopiperidine-3-carboxylate** make it an attractive starting material for the synthesis of compounds targeting these and other disease areas.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for **Methyl 2,4-dioxopiperidine-3-carboxylate** is not available in the reviewed literature, the expected spectral characteristics can be predicted based on its structure. These predictions can guide the characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data for **Methyl 2,4-dioxopiperidine-3-carboxylate**

Spectroscopy	Predicted Key Signals
¹ H NMR	- Singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the methylene protons of the piperidine ring.- A broad singlet for the N-H proton.
¹³ C NMR	- Resonances for the two carbonyl carbons (>160 ppm).- Resonance for the ester carbonyl carbon (~170 ppm).- Resonance for the methyl ester carbon (~52 ppm).- Resonances for the aliphatic carbons of the piperidine ring.
IR Spectroscopy	- Strong C=O stretching bands for the ketone and amide carbonyls (~1650-1750 cm ⁻¹).[7]- C=O stretching band for the ester.- N-H stretching band (~3200-3400 cm ⁻¹).[7]
Mass Spectrometry	- A molecular ion peak [M] ⁺ corresponding to the molecular weight.- Fragmentation patterns consistent with the loss of the methoxycarbonyl group and other fragments of the piperidine ring.

Safety and Handling

Specific safety data for **Methyl 2,4-dioxopiperidine-3-carboxylate** is not available. However, based on the safety data sheets of structurally related compounds, general laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place.[2]

Conclusion

Methyl 2,4-dioxopiperidine-3-carboxylate represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. Its versatile structure, featuring the privileged piperidine scaffold and multiple functional groups, makes it an ideal candidate for the generation of novel compound libraries. While detailed experimental data on its synthesis and biological activity are currently limited, this guide provides a foundational understanding of its properties and potential, encouraging further investigation into this intriguing molecule. Researchers are advised to perform thorough experimental validation of any synthetic routes and to conduct comprehensive characterization of the final compound.

References

- Cas no 74730-43-1 (Methyl 2,4-Dioxo-3-piperidinecarboxyl
- D. O. Ukrainets, I. V., Mospanova, E. V., & Shishkina, S. V. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Pharmaceutical Chemistry Journal*, 54(5), 445–469. [\[Link\]](#)
- Al-Ghorbani, M., et al. (2021). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. *Archiv der Pharmazie*, 354(1), e2000216. [\[Link\]](#)
- Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [\[Link\]](#)
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [\[Link\]](#)
- Kiricotević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. *Journal of the Serbian Chemical Society*, 67(12), 793-802. [\[Link\]](#)
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [\[Link\]](#)
- Scheme 1. General strategy for the synthesis of piperidine derivatives....
- **Methyl 2,4-dioxopiperidine-3-carboxylate** (C7H9NO4) - PubChem.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. *Molecules*, 24(1), 153. [\[Link\]](#)
- New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates. *Scientia Pharmaceutica*, 85(1), 2. [\[Link\]](#)
- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. *Beilstein Journal of Organic Chemistry*, 6, 68. [\[Link\]](#)
- Synthesis and biological activities of 2,4-diaminopteridine derivatives. *Bioorganic & Medicinal Chemistry Letters*, 16(16), 4263-4267. [\[Link\]](#)

- ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products.
- Process for producing 4-arylpiperidine-3-carbinols and related compounds.
- Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxyl
- Piperidine Synthesis. - DTIC. [\[Link\]](#)
- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry, 31(1), 1-21. [\[Link\]](#)
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 74730-43-1 | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - Methyl 2,4-dioxopiperidine-3-carboxylate (C7H9NO4) [pubchemlite.lcsb.uni.lu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Methyl 2,4-dioxopiperidine-3-carboxylate: A Technical Guide for Chemical Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057197#methyl-2-4-dioxopiperidine-3-carboxylate-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com